![molecular formula C6H15NOS B2702053 (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol CAS No. 627091-00-3](/img/structure/B2702053.png)
(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
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Overview
Description
The compound “(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol” is a type of organic compound. It contains an amino group (-NH2), a methyl group (-CH3), and a sulfanyl group (-SH) attached to a butan-1-ol backbone .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution, reduction, or condensation . The exact synthesis pathway would depend on the starting materials and the specific structure of the target molecule.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions of a compound like this would depend on its functional groups. The amino group might undergo reactions such as acylation or alkylation, while the sulfanyl group might be oxidized to a sulfonyl group . The alcohol group could be dehydrated to form an alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. It would likely be a polar molecule due to the presence of the amino and hydroxyl groups, which could make it soluble in polar solvents . Its boiling and melting points would depend on factors such as its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Ionic Conductivity in Proton-Exchange Membranes
(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol: has been studied in the context of proton-exchange membranes (PEMs). Researchers have re-cast Nafion® 1100 extruded membranes from solutions containing butan-1-ol and propan-2-ol. The ionic conductivity of these membranes was measured in 0.5 mol dm–3 H2SO4 at 295 K. Interestingly, solution-cast membranes from butan-1-ol exhibited higher conductivity than those from propan-2-ol. This difference suggests that the choice of solvent impacts membrane structure and performance .
Catalysis and Bimolecular Condensation Reactions
Butan-1-ol participates in bimolecular condensation reactions. For instance, it can undergo dehydrogenation and consecutive condensation to form more complex compounds. Researchers have explored Ag–CeO2/MWCNTs hybrid composite nanomaterials containing butan-1-ol as a catalyst. These materials exhibit diversified properties, making them relevant for catalytic applications .
Density and Viscosity Studies
In experimental and theoretical research, scientists have investigated the density and viscosity of pure methyl lactate. Additionally, they’ve compared data for 2-methyl-2-butanol with other 1-alkanols. While this specific study doesn’t focus solely on butan-1-ol, it highlights the compound’s role in understanding alcohol mixtures and their physical properties .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLFILOHCNVCQ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CO)N)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CO)N)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
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